molecular formula C19H30O11 B14791496 methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

Cat. No.: B14791496
M. Wt: 434.4 g/mol
InChI Key: IRKFOLIBBQDADK-XHVFGCKMSA-N
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Description

7-O-Ethylmorroniside is a naturally occurring iridoid glycoside found in the fruit of Cornus officinalis, a traditional medicinal plant in China. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of kidney diseases such as diabetic nephropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-O-Ethylmorroniside involves the ethylation of morroniside, another iridoid glycoside. The process typically includes the use of ethylating agents under controlled conditions to ensure the selective ethylation at the 7-O position. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of 7-O-Ethylmorroniside may involve large-scale extraction from Cornus officinalis fruits followed by purification processes such as chromatography. The optimization of extraction and purification methods is crucial to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-O-Ethylmorroniside undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcomes .

Major Products:

Scientific Research Applications

7-O-Ethylmorroniside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-O-Ethylmorroniside involves its interaction with various molecular targets and pathways. It primarily acts as an α-glucosidase inhibitor, which helps in regulating blood glucose levels. Additionally, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 . The compound’s antioxidant activity also contributes to its protective effects on kidney cells .

Comparison with Similar Compounds

Uniqueness: 7-O-Ethylmorroniside stands out due to its specific ethylation at the 7-O position, which enhances its α-glucosidase inhibitory activity compared to its parent compound, morroniside. This unique modification also contributes to its distinct anti-inflammatory and antioxidant properties, making it a valuable compound in the treatment of diabetic nephropathy and other related conditions .

Properties

Molecular Formula

C19H30O11

Molecular Weight

434.4 g/mol

IUPAC Name

methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

InChI

InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8?,9-,11?,12?,13+,14?,15?,16?,18?,19?/m0/s1

InChI Key

IRKFOLIBBQDADK-XHVFGCKMSA-N

Isomeric SMILES

CCOC1C[C@@H]2[C@@H](C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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